Unii-oxk3V8KJ7L

Description

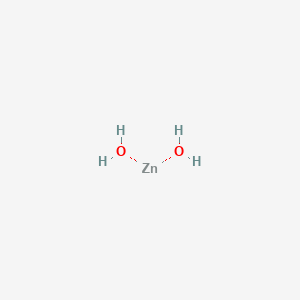

Contextualization of Zinc Hydroxide (B78521) within Inorganic Chemistry

Zinc hydroxide holds a distinct position in inorganic chemistry primarily due to its amphoteric character. acs.orgdiva-portal.orgacs.org This means it can react with both acids and strong bases. acs.orgdiva-portal.orgacs.org In the presence of an acid, it behaves as a base, neutralizing the acid to form zinc salts and water. Conversely, in a sufficiently strong alkaline solution, it acts as an acid, dissolving to form zincate ions, such as [Zn(OH)₄]²⁻. acs.orgacs.org This dual reactivity is a key characteristic that has driven much of the research into its chemical behavior and potential uses.

The compound is a white, odorless solid that is only slightly soluble in water. researchgate.net It is known to exist in several polymorphic forms, which are different crystalline structures of the same compound. wikipedia.orghandbookofmineralogy.org The most common and stable form is ε-Zn(OH)₂, which has an orthorhombic crystal structure. researchgate.netresearchgate.net

Historical Trajectories in Zinc Hydroxide Research

Historically, research into zinc hydroxide has evolved from fundamental observations of its chemical properties to the discovery and characterization of its naturally occurring forms. The amphoteric nature of zinc hydroxide has been a subject of study for a considerable time, forming a foundational aspect of its chemistry.

A significant trajectory in its historical research has been the discovery and identification of its mineral polymorphs. Zinc hydroxide occurs naturally as three rare minerals:

Wülfingite: An orthorhombic polymorph. researchgate.net It was named in honor of Ernst Anton Wülfing (1860–1930), a German professor of mineralogy and petrography. researchgate.net

Ashoverite: A tetragonal polymorph discovered in 1988 in a limestone quarry near Ashover, Derbyshire, England. wikipedia.orghandbookofmineralogy.org

Sweetite: Another tetragonal polymorph. wikipedia.orghandbookofmineralogy.org

The discovery of these minerals has provided valuable natural samples for crystallographic and physicochemical studies, contributing to a deeper understanding of the compound's structural diversity.

Contemporary Research Paradigms and Challenges

Modern research on zinc hydroxide is vibrant and multifaceted, largely focusing on its applications in materials science and nanotechnology. A dominant paradigm is the use of zinc hydroxide as a precursor for the synthesis of zinc oxide (ZnO) nanomaterials. mdpi.comnih.gov The controlled thermal decomposition of zinc hydroxide allows for the production of ZnO with various morphologies, such as nanoparticles, nanorods, and nanosheets, which have a wide range of applications in electronics, sensors, and photocatalysis. acs.orgmdpi.comnih.gov

A significant area of contemporary research revolves around Layered Zinc Hydroxides (LZHs) . diva-portal.orgacs.orgacs.org These materials, which have a structure related to brucite, can intercalate various anions between their layers, leading to a wide array of functional materials. diva-portal.orgacs.orgresearchgate.netrsc.org Research in this area explores their use in catalysis, ion exchange, and as controlled-release carriers for drugs and agricultural chemicals. researchgate.netijcce.ac.ir

The hydrothermal synthesis of zinc hydroxide and its derivatives is another active research front. acs.orgresearchgate.netnih.gov This method allows for the controlled growth of crystalline structures with specific morphologies and properties. acs.orgmdpi.com

Despite significant progress, challenges remain. A key challenge is the precise control over the morphology, orientation, and surface architecture of synthesized zinc hydroxide and its derived ZnO nanostructures. acs.org In the context of its use in zinc-based batteries, issues such as dendrite formation and side reactions at the electrode-electrolyte interface are significant hurdles that researchers are actively trying to overcome. acs.orgmdpi.comrsc.org

Scope and Objectives of Academic Inquiry on Zinc Hydroxide

The primary objectives of academic inquiry into zinc hydroxide are diverse and span several scientific disciplines:

Fundamental Understanding: A core objective is to deepen the fundamental understanding of its physicochemical properties, including its polymorphism, crystal growth mechanisms, and thermodynamic stability.

Controlled Synthesis: A major focus is on developing and refining synthesis methods, such as precipitation, sol-gel, and hydrothermal techniques, to produce zinc hydroxide with tailored morphologies, particle sizes, and purities. nih.govaip.orgtaylorandfrancis.com

Precursor for Functional Materials: A significant portion of research is dedicated to its role as a precursor for zinc oxide. The goal is to control the properties of the final ZnO material by carefully controlling the characteristics of the initial zinc hydroxide. mdpi.comnih.govrsc.org

Development of Novel Applications: Researchers are continuously exploring new applications for zinc hydroxide and its derivatives. This includes its use in heterogeneous catalysis, environmental remediation for the removal of pollutants, and in electrochemical applications such as supercapacitors and batteries. researchgate.netfrontiersin.orgscielo.brresearchgate.netrsc.orgnih.govrsc.orgias.ac.in

Interactive Table of Zinc Hydroxide Properties

| Property | Value | Reference |

|---|---|---|

| UNII | OXK3V8KJ7L | acs.org |

| Chemical Formula | Zn(OH)₂ | diva-portal.orgacs.orgacs.org |

| Molar Mass | 99.424 g/mol | acs.org |

| Appearance | White powder | acs.org |

| Density | 3.053 g/cm³ | acs.org |

| Melting Point | 125 °C (decomposes) | acs.org |

| Solubility in water | Slightly soluble | researchgate.net |

Interactive Table of Zinc Hydroxide Mineral Polymorphs

| Mineral Name | Crystal System | Discovery/Naming Reference |

|---|---|---|

| Wülfingite | Orthorhombic | researchgate.net |

| Ashoverite | Tetragonal | wikipedia.orghandbookofmineralogy.orgwebmineral.com |

| Sweetite | Tetragonal | wikipedia.orghandbookofmineralogy.org |

Properties

Molecular Formula |

H4O2Zn |

|---|---|

Molecular Weight |

101.4 g/mol |

IUPAC Name |

zinc;dihydrate |

InChI |

InChI=1S/2H2O.Zn/h2*1H2; |

InChI Key |

JQBMTMBJMXRRCJ-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[Zn] |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations of Zinc Hydroxide

Precipitation Methodologies for Zinc Hydroxide (B78521) Synthesis

Precipitation is a common and straightforward method for synthesizing zinc hydroxide. taylorandfrancis.com This process involves the reaction of a soluble zinc salt with a base, leading to the formation of insoluble zinc hydroxide that precipitates out of the solution. taylorandfrancis.comcymitquimica.com

Role of Precursor Salts (e.g., Zinc Chloride, Zinc Sulfate (B86663), Zinc Acetate (B1210297), Zinc Nitrate)

The choice of the zinc precursor salt plays a crucial role in determining the characteristics of the synthesized zinc hydroxide and its subsequent transformation into zinc oxide. Different anions (Cl⁻, SO₄²⁻, CH₃COO⁻, NO₃⁻) from the precursor salts influence the reaction kinetics and the structural and morphological properties of the final product. nih.gov

Zinc Chloride (ZnCl₂) and Zinc Nitrate (B79036) (Zn(NO₃)₂) : When used in aqueous synthesis, these precursors can lead to the formation of layered hydroxide zinc salts at room temperature and lower alkaline ratios. scielo.org.za Specifically, zinc chloride can form hexagonal Zn₅(OH)₈Cl₂·H₂O, while zinc nitrate can yield monoclinic Zn₅(OH)₈(NO₃)₂·2H₂O. scielo.org.za The thermal stability of these intermediate phases differs, with the chloride-containing phase being more thermally stable than the nitrate one. scielo.org.za Studies have shown that the morphology of the final ZnO particles is also dependent on the precursor, with ZnCl₂ leading to agglomerated ellipsoidal rods and zinc nitrate producing flower-like structures under certain hydrothermal conditions. dergipark.org.tr

Zinc Sulfate (ZnSO₄) : This precursor is also widely used. For instance, zinc sulfate can be reacted with an alkaline agent like borax (B76245) to precipitate zinc sulfate hydroxide trihydrate, which has a hexagonal layered structure. researchgate.nettandfonline.com

Zinc Acetate (Zn(CH₃COO)₂) : The acetate anion can influence the morphology of zinc oxide derived from zinc hydroxide precursors. taylorandfrancis.com It is a common precursor in various synthesis methods, including precipitation and sol-gel processes, to produce zinc hydroxide or its derivatives. taylorandfrancis.comnih.govaip.org

The selection of the precursor salt can affect particle size. For example, in one study, increasing the concentration of ZnCl₂ as a precursor decreased the average particle size of the resulting ZnO crystals, whereas increasing the concentration of Zn(NO₃)₂ increased the particle size. dergipark.org.tr

Table 1: Effect of Precursor Salt on Synthesis Outcome

| Precursor Salt | Intermediate Phase (at room temp, low alkalinity) | Resulting ZnO Morphology (Hydrothermal) | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Hexagonal Zn₅(OH)₈Cl₂·H₂O | Agglomerated ellipsoidal rods | scielo.org.za, dergipark.org.tr |

| Zinc Nitrate (Zn(NO₃)₂) | Monoclinic Zn₅(OH)₈(NO₃)₂·2H₂O | Flower-like | scielo.org.za, dergipark.org.tr |

| Zinc Sulfate (ZnSO₄) | Triclinic zinc sulfate hydroxide trihydrate | Hexagonal layered structure (pre-calcination) | researchgate.net, tandfonline.com |

| Zinc Acetate (Zn(CH₃COO)₂) | Layered zinc hydroxide acetate | Varies (e.g., spherical nanostructures) | taylorandfrancis.com, mdpi.com |

Influence of Alkaline Agents (e.g., Sodium Hydroxide)

Alkaline agents are essential for providing the hydroxide ions (OH⁻) needed to precipitate Zn²⁺ ions from the salt solution. Sodium hydroxide (NaOH) is a commonly used strong base for this purpose. ontosight.aitaylorandfrancis.com The concentration and rate of addition of the alkaline agent are critical parameters that control the pH of the solution, which in turn influences the nucleation and growth of zinc hydroxide particles.

The reaction between a zinc salt like zinc sulfate and sodium hydroxide is a straightforward ion exchange process that forms insoluble zinc hydroxide. taylorandfrancis.com In an excess of a strong base like NaOH, the initially formed amphoteric zinc hydroxide can redissolve to form soluble zincate ions, such as [Zn(OH)₄]²⁻. rsc.orgresearchgate.net The subsequent decomposition of these zincate solutions, often with heating, can be a route to produce crystalline zinc oxide. rsc.org The type of alkali metal hydroxide (e.g., LiOH, NaOH, KOH) used can affect the rate-determining step of ZnO formation from zincate solutions. rsc.org

The alkaline ratio, defined as b = [OH⁻]/[Zn²⁺], significantly impacts the product phase. scielo.org.za At lower ratios (0.5 < b < 1), layered zinc hydroxide salts are often formed, while at higher ratios, zinc oxide formation is favored. scielo.org.za Increasing the concentration of OH⁻ has also been shown to reduce the crystallite size of the resulting ZnO, as excess hydroxide can dissolve the newly formed ZnO. scielo.org.za

Controlled Hydrolysis Techniques

Controlled hydrolysis offers a more refined approach to synthesizing zinc hydroxide, allowing for better control over particle size and morphology. This can be achieved by slowly generating hydroxide ions in the solution, leading to a more homogeneous precipitation process.

One method involves the hydrolysis of organozinc precursors, such as diethyl zinc, in the presence of ligands like carboxylates. researchgate.netrsc.org This organometallic route can produce layered zinc hydroxides at room temperature in apolar organic solvents. rsc.org The stoichiometry of the reagents is critical; for example, the ratio of carboxylate to zinc can determine whether zinc oxide nanoparticles or layered zinc hydroxide materials are formed. rsc.orgrsc.org This bottom-up approach can even yield high-concentration solutions of isolated LZH monolayers. researchgate.net

Another technique is the hydrolysis of zinc salts at elevated temperatures without the direct addition of a strong base. For instance, the hydrolysis of zinc nanocrystals in the presence of water vapor at temperatures between 100–250 °C can produce zinc hydroxide. ucr.edu This method allows for the study of reaction kinetics and has potential applications in hydrogen generation. ucr.edu

Advanced Synthesis Strategies for Crystalline and Amorphous Zinc Hydroxide

Beyond simple precipitation, advanced synthesis methods are employed to gain finer control over the crystallinity, size, and shape of zinc hydroxide and its derivatives, leading to materials with tailored properties.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In a typical hydrothermal synthesis, aqueous solutions of zinc precursors and mineralizers (like NaOH) are heated in a sealed vessel called an autoclave. acs.orgacs.org

The process often involves the dissolution of an initially formed precipitate (like zinc hydroxide) at high temperature, followed by reprecipitation and crystal growth during a controlled cooling stage. acs.orgacs.org This dissolution-reprecipitation mechanism is key to forming well-crystallized products. acs.org Parameters such as temperature, pH, precursor concentration, and reaction time are crucial for controlling the final product's phase and morphology. mdpi.comacs.org For example, in the synthesis of zinc hydroxide chloride sheets, adjusting the pH of the initial zinc chloride solution and the amount of solute allowed for tuning the lateral size of the sheets from 20 to 500 μm. acs.orgacs.org

Solvothermal synthesis is similar but uses non-aqueous solvents, often those with high boiling points like polyols (e.g., ethylene (B1197577) glycol). scielo.brscielo.brresearchgate.net This method can prevent particle agglomeration and allows for reactions at high temperatures without needing high pressures. scielo.br The polyol can act as both a solvent and a stabilizing agent. The process typically involves the decomposition of an intermediate, such as Zn(OH)₂, formed in the polyol medium at elevated temperatures to yield crystalline ZnO. scielo.brscielo.br

Table 2: Comparison of Hydrothermal/Solvothermal Synthesis Parameters

| Method | Precursors | Solvent | Temperature | Typical Product | Reference |

|---|---|---|---|---|---|

| Hydrothermal | Zinc Chloride, NaOH | Water | 220 °C | Zinc Hydroxide Chloride Sheets | acs.org, acs.org |

| Hydrothermal | Zinc Acetate, Ammonium (B1175870) Hydroxide | Water, Ethylene Glycol | Varied | ZnO Nanoparticles | mdpi.com |

| Solvothermal | Zinc Nitrate, NaOH | Ethylene Glycol | 140 °C | ZnO Nanoparticles (~14 nm) | scielo.br, scielo.br |

| Low-Temp Solvothermal | Zinc Acetate, NaOH | Ethanol (B145695), Ethylene Glycol | 80 °C | Raspberry-like ZnO Nanoparticles | academie-sciences.fr |

Sol-Gel Processing

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a molecular precursor solution (the "sol") into a gel-like network containing the solvent.

For zinc hydroxide synthesis, this can involve the hydrolysis and condensation of zinc precursors. For instance, nano zinc hydroxide has been synthesized on the surface of silica (B1680970) via a sol-gel precipitation method. proquest.com In another approach, zinc hydroxide nitrate was synthesized using zinc nitrate and NaOH as precursors in a sol-gel process, yielding nanocrystalline powder with particle sizes between 50-100 nm. researchgate.net

A common sol-gel route to zinc oxide, which proceeds through a zinc hydroxide intermediate, uses zinc acetate as a precursor dissolved in an alcohol like ethanol or methanol. aip.org A base, such as NaOH, is then added to the solution (the sol) to catalyze the formation of a zinc hydroxide gel. aip.org Subsequent aging and drying of this gel, often followed by calcination, leads to the formation of zinc oxide. The sol-gel method offers excellent control over particle size and morphology by careful management of reaction parameters. aip.org

Table of Compound Names

| Common Name | Chemical Formula |

|---|---|

| Zinc Hydroxide | Zn(OH)₂ |

| Zinc Chloride | ZnCl₂ |

| Zinc Sulfate | ZnSO₄ |

| Zinc Acetate | Zn(CH₃COO)₂ |

| Zinc Nitrate | Zn(NO₃)₂ |

| Sodium Hydroxide | NaOH |

| Zinc Oxide | ZnO |

| Borax | Na₂B₄O₇·10H₂O |

| Diethyl Zinc | Zn(C₂H₅)₂ |

| Ethylene Glycol | C₂H₆O₂ |

| Ammonium Hydroxide | NH₄OH |

| Potassium Hydroxide | KOH |

| Lithium Hydroxide | LiOH |

| Citric Acid | C₆H₈O₇ |

Electrochemical Synthesis Methods

Electrochemical synthesis, or electrodeposition, presents a versatile and environmentally friendly approach for producing zinc hydroxide films and nanostructures. acs.org This method offers several advantages, including simplicity, speed, and the ability to deposit materials on various substrates without complex pretreatments. acs.org

One common electrochemical approach involves the cathodic electrodeposition from a zinc nitrate solution. acs.org In this process, hydroxide ions (OH⁻) are generated at the cathode through the reduction of nitrate ions (NO₃⁻), as shown in the following reaction:

NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻ acs.org

These locally generated hydroxide ions then react with the zinc ions (Zn²⁺) present in the electrolyte to precipitate zinc hydroxide directly onto the electrode surface:

Zn²⁺ + 2OH⁻ → Zn(OH)₂ acs.org

The properties of the resulting zinc hydroxide can be influenced by various parameters, including the electrolyte composition, pH, and the applied potential. For instance, the presence of organic molecules like p-aminobenzoic acid (PABA) in the electrolyte can lead to the formation of highly oriented crystalline hybrid nanolaminates with unique optical and superhydrophobic properties. acs.org

Another electrochemical method involves a two-step process using chronoamperometry. ias.ac.in First, a thin film of metallic zinc is electrochemically deposited onto a substrate, such as a graphite (B72142) rod, from a zinc-containing electrolyte at a specific pH (e.g., pH 4.5). This is achieved by reducing Zn²⁺ ions at a negative potential (e.g., -1.78 V vs. SCE). In the second step, the zinc-coated electrode is oxidized in a buffer solution (e.g., pH 7) at a positive potential (e.g., 0.1 V vs. SCE) to convert the metallic zinc into a zinc hydroxide film. ias.ac.in

The electrochemical synthesis can also be tailored to produce zinc hydroxide-organic frameworks (Zn-HOF). rsc.org These materials have shown high performance as catalysts for the electrochemical synthesis of hydrogen peroxide (H₂O₂). rsc.org The process can involve the electrochemically triggered self-reconstruction of a metal-organic framework (MOF) precursor. rsc.org

| Method | Description | Key Parameters | Reference |

| Cathodic Electrodeposition | Direct precipitation of Zn(OH)₂ from a zinc nitrate solution due to electrochemically generated hydroxide ions. | Electrolyte composition (e.g., presence of PABA), pH, applied potential. | acs.org |

| Two-Step Chronoamperometry | 1. Electrodeposition of metallic zinc. 2. Oxidation of the zinc film to zinc hydroxide. | pH of deposition and oxidation solutions, applied potentials. | ias.ac.in |

| Electrochemically Triggered Self-Reconstruction | Synthesis of Zinc Hydroxide-Organic Frameworks (Zn-HOF) from MOF precursors. | MOF precursor, electrochemical conditions. | rsc.org |

Kinetic and Thermodynamic Aspects of Zinc Hydroxide Formation

The formation of zinc hydroxide is governed by both kinetic and thermodynamic factors. The kinetics of precipitation and the thermodynamic stability of the resulting phases are crucial in controlling the synthesis and properties of the material.

Thermodynamic studies provide insight into the conditions under which zinc hydroxide formation is favorable. The standard enthalpy of formation (ΔfH⦵298) for Zn(OH)₂ is approximately -642 kJ·mol⁻¹. wikipedia.org The solubility product constant (Ksp) is a key thermodynamic parameter that describes the equilibrium between the solid zinc hydroxide and its dissolved ions in water. The reported Ksp for Zn(OH)₂ is 3.0 × 10⁻¹⁷. wikipedia.org

The formation of zinc hydroxide is highly dependent on the pH of the solution. Chemical stability diagrams, often extensions of Pourbaix diagrams, can predict the formation of various zinc compounds, including Zn(OH)₂, as a function of pH and the total zinc concentration. rsc.org These diagrams incorporate the effects of ion complexation and solubility. rsc.org

The kinetics of zinc hydroxide formation can be complex and may involve multiple steps. For example, in the passivation of zinc in alkaline solutions, the formation of a passivating film of zinc hydroxide can occur through a two-dimensional growth mechanism with instantaneous nucleation. tandfonline.com The rate-determining step in this process has been identified as the discharge of OH⁻ ions. tandfonline.com

The transformation of other zinc compounds, like zinc hydroxide nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O), into zinc hydroxide and subsequently zinc oxide is also of interest. The formation of zinc hydroxide nitrate from zinc oxide and aqueous zinc nitrate solution displays sigmoidal reaction rate behavior, indicating a complex mechanism that may involve the formation of an amorphous intermediate phase. researchgate.net

| Parameter | Value/Description | Reference |

| Standard Enthalpy of Formation (ΔfH⦵298) | -642 kJ·mol⁻¹ | wikipedia.org |

| Solubility Product (Ksp) | 3.0 × 10⁻¹⁷ | wikipedia.org |

| Formation Kinetics | Can involve multi-stage processes, including nucleation and growth. The rate can be influenced by factors like pH and the presence of complexing agents. | tandfonline.comifmo.ru |

| Rate-Determining Step (in passivation) | Discharge of OH⁻ ions. | tandfonline.com |

Purification and Isolation Methodologies for Zinc Hydroxide

The purification and isolation of zinc hydroxide are critical steps to obtain a product with desired purity and physical characteristics. The methods employed often depend on the initial synthesis route and the nature of the impurities present.

A common method for preparing zinc hydroxide is through precipitation by adding an alkali, such as sodium hydroxide, to a solution of a zinc salt like zinc chloride or zinc sulfate. ontosight.ai The resulting precipitate can then be isolated by filtration.

ZnCl₂ + 2NaOH → Zn(OH)₂ + 2NaCl ontosight.ai

Washing the precipitate is a crucial step to remove soluble impurities. The efficiency of washing can be affected by the filtration characteristics of the zinc hydroxide. For instance, treating a slurry of hydrated zinc oxide at an elevated temperature (at least 257°F) can change its filtration characteristics, allowing for better removal of water-soluble impurities. google.com

In some applications, zinc hydroxide is used as a purification agent itself. It has been shown to effectively precipitate proteins from biological samples, allowing for the purification of other compounds. mdpi.comresearchgate.net For example, it can be used to remove interfering proteins before the chromatographic analysis of small organic molecules. mdpi.com Interestingly, some small molecules can coprecipitate with zinc hydroxide, a phenomenon that can be exploited for the fractional isolation of certain classes of compounds. mdpi.com The compounds coprecipitated with zinc hydroxide can often be recovered by redissolving the precipitate. mdpi.com

For obtaining high-purity zinc oxide, zinc hydroxide can serve as an intermediate. The process can involve dissolving zinc-containing materials in a solution like sodium hydroxide and then precipitating zinc hydroxide through controlled dilution. google.com This precipitate can then be further processed, for example, by calcination to yield zinc oxide of a specific purity and particle size. google.com

The choice of precipitating agent and the conditions of precipitation, such as temperature and pH, can influence the physical properties of the isolated zinc hydroxide, including its crystallinity and particle size. nist.gov Recrystallization can also be employed as a purification technique, although it is more commonly applied to the precursor salts. nist.gov

| Method | Description | Key Considerations | Reference |

| Precipitation and Filtration | Formation of solid Zn(OH)₂ by adding an alkali to a zinc salt solution, followed by physical separation. | Choice of precipitating agent, pH control, removal of soluble byproducts. | ontosight.ai |

| Washing | Rinsing the isolated precipitate to remove soluble impurities. | The physical form of the precipitate affects washing efficiency. | google.com |

| Heat Treatment of Slurry | Elevating the temperature of a zinc hydroxide slurry to improve filtration characteristics. | Improves water and impurity removal. | google.com |

| Adsorptive Purification | Using zinc hydroxide to selectively precipitate impurities like proteins from a solution. | The target compound should not significantly coprecipitate. | mdpi.comresearchgate.net |

Structural Elucidation and Advanced Characterization of Zinc Hydroxide

Spectroscopic Analysis of Zinc Hydroxide (B78521)

Spectroscopy provides profound insights into the molecular vibrations, elemental composition, and local chemical environments within zinc hydroxide.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for analyzing the hydroxyl (OH) groups that are fundamental to the structure of zinc hydroxide. These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding.

In the IR and Raman spectra of zinc hydroxide, distinct regions correspond to specific vibrational modes. The high-wavenumber region, typically above 3000 cm⁻¹, is dominated by O–H stretching modes. For ε-Zn(OH)₂, a broad band centered around 3200 cm⁻¹ in the IR spectrum is characteristic of these stretches. acs.org The low wavenumber for these bands compared to a free OH⁻ ion (around 3550 cm⁻¹) indicates significant O–H···O hydrogen bonding within the crystal structure. acs.org In Raman spectra, these stretching modes can appear as distinct, resolved peaks. acs.org

The spectral range between 600 and 1200 cm⁻¹ is associated with Zn–OH bending vibrations, also known as OH librations. acs.orgresearchgate.net Bands corresponding to Zn–O stretching modes are typically found between 350 and 600 cm⁻¹. acs.org For instance, in ε-Zn(OH)₂, symmetric Zn-O stretching modes of the ZnO₄ tetrahedron result in strong Raman bands at 367 and 381 cm⁻¹. researchgate.net

The table below summarizes key vibrational bands observed for different forms of zinc hydroxide.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Compound/Phase | Reference |

| O-H Stretching | ~3440 | IR | ZnO/Zn(OH)₂ Nanoparticles | frontiersin.org |

| O-H Stretching | 3193, 3262 | Raman | ε-Zn(OH)₂ | acs.org |

| O-H Stretching | 3512, 3395 (sharp) | IR | Layered Zinc Hydroxide-Oleate | rsc.org |

| Zn-OH Bending (Librations) | 600 - 1200 | IR/Raman | ε-Zn(OH)₂ | acs.org |

| Zn-OH Bending | 695 - 1030 | IR | Various Zinc Hydroxy Compounds | cdnsciencepub.com |

| Zn-O Stretching | 350 - 600 | IR/Raman | ε-Zn(OH)₂ | acs.org |

| Symmetric Zn-O Stretching | 367, 382 | Raman | ε-Zn(OH)₂ | acs.org |

| Zn-O Stretching | ~400, 421, 458 | IR | ZnO/Zn(OH)₂ Nanoparticles | frontiersin.org |

| Lattice Modes | < 350 | Raman | ε-Zn(OH)₂ | acs.org |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. For zinc hydroxide, XPS is used to analyze the core levels of zinc (Zn) and oxygen (O).

The Zn 2p spectrum for zinc hydroxide typically shows the Zn 2p₃/₂ peak. However, its exact binding energy can be inconsistent across literature, often due to the compound's instability under X-ray irradiation, which can cause rapid degradation and conversion to zinc oxide (ZnO). researchgate.net Some studies report that the Zn 2p₃/₂ peak for Zn(OH)₂ can be deconvoluted into multiple components, with a higher energy peak around 1022.2 eV to 1023.0 eV attributed to Zn²⁺ in the hydroxide form, and a lower energy component closer to that of ZnO (around 1021 eV). researchgate.net

The O 1s spectrum is also critical. It can typically be fitted with multiple peaks. The peak corresponding to the hydroxide (OH⁻) group in Zn(OH)₂ is found at a higher binding energy (e.g., 531.7 eV to 532.9 eV) compared to the peak for oxide (O²⁻) in ZnO. researchgate.netresearchgate.net

A key parameter in XPS analysis for distinguishing chemical states is the modified Auger parameter (α′), which combines the binding energy of a photoelectron peak with the kinetic energy of an Auger peak. For Zn(OH)₂, the reported α′ value is approximately 2009.3 eV, which helps differentiate it from ZnO (α′ ≈ 2010.2 eV). semanticscholar.org

| Element/Peak | Binding Energy (eV) | Chemical State | Reference |

| Zn 2p₃/₂ | ~1022.2 - 1023.0 | Zn²⁺ in Zn(OH)₂ | researchgate.net |

| Zn 2p₃/₂ | ~1021.6 | Zn²⁺ in Zn(OH)₂ | researchgate.net |

| O 1s | ~531.7 - 532.1 | OH⁻ in Zn(OH)₂ | researchgate.netresearchgate.net |

| O 1s | ~532.9 | SeOH and ZnOH | researchgate.net |

| Parameter | Value (eV) | Compound | Reference |

| Modified Auger (α′) | 2009.3 | Zn(OH)₂ | semanticscholar.org |

| Modified Auger (α′) | 2010.2 | ZnO | semanticscholar.org |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment of specific nuclei. For zinc compounds, ⁶⁷Zn is the only NMR-active isotope. However, ⁶⁷Zn NMR spectroscopy is inherently challenging due to a combination of unfavorable nuclear properties: a low natural abundance (4.10%), a small magnetic moment, and a significant nuclear quadrupole moment. acs.org The large quadrupole moment interacts with local electric field gradients, leading to significant spectral broadening, which can make signal detection difficult. acs.orgresearchgate.net

Despite these challenges, advances in high-magnetic-field instruments and specialized pulse sequences (like QCPMG - Quadrupolar Carr-Purcell Meiboom-Gill) have enabled the acquisition of ⁶⁷Zn solid-state NMR spectra for various zinc-containing materials. researchgate.netnih.gov These studies provide valuable parameters that characterize the zinc environment, including the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ). acs.orgnih.gov

For various zinc-amino acid complexes, which serve as models, ⁶⁷Zn quadrupolar coupling constants have been found to range from 7.05 to 26.4 MHz, with isotropic chemical shifts spanning 140 to 265 ppm. acs.orgnih.govacs.org While specific ⁶⁷Zn NMR data for pure zinc hydroxide is not widely reported due to the experimental difficulties, the technique holds potential for distinguishing the different coordination environments of zinc (e.g., tetrahedral vs. octahedral) present in its various polymorphs.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

Diffraction Techniques for Crystalline Structure Determination of Zinc Hydroxide

Diffraction techniques are the cornerstone for determining the long-range atomic order and crystal structure of solid materials.

X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases and determining the crystal structures of zinc hydroxide's polymorphs. Each polymorph possesses a unique crystal lattice, which results in a distinct XRD pattern, acting as a "fingerprint" for that specific phase.

Zinc hydroxide is known to exist in several polymorphic forms:

ε-Zn(OH)₂ (Wülfingite): This is the stable orthorhombic form under ambient conditions. It has a P2₁2₁2₁ space group, with zinc ions tetrahedrally coordinated by four hydroxide ions. acs.orgmaterialsproject.org

Ashoverite and Sweetite: These are rarer, tetragonal polymorphs of Zn(OH)₂. wikipedia.orgarizona.edu

Layered Zinc Hydroxides (LZHs): These are related structures with the general formula [Zn₅(OH)₈(A)₂·nH₂O], where A is an intercalated anion. rsc.org A binary representative, Zn₅(OH)₁₀·2H₂O, has been synthesized and characterized as having a monoclinic crystal structure (space group C2/c) with both octahedrally and tetrahedrally coordinated zinc ions. acs.orgnih.govdiva-portal.org

The table below presents crystallographic data for several zinc hydroxide phases determined by XRD.

| Phase Name | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |

| ε-Zn(OH)₂ (Wülfingite) | Zn(OH)₂ | Orthorhombic | P2₁2₁2₁ | a=1.94-1.97 (Zn-O bond distances) | materialsproject.org |

| Ashoverite | Zn(OH)₂ | Tetragonal | I4₁/amd, I4₁md, or I42d | a = 6.825, c = 33.36 | arizona.edu |

| Zn₅(OH)₁₀·2H₂O | Zn₅(OH)₁₀·2H₂O | Monoclinic | C2/c | a = 15.342, b = 6.244, c = 10.989, β = 100.86 | acs.orgnih.govdiva-portal.org |

| Zinc Hydroxide Nitrate (B79036) | Zn₅(OH)₈(NO₃)₂·2H₂O | Monoclinic | C2/m | a = 19.480, b = 6.238, c = 5.517, β = 93.28 | iucr.org |

For materials at the nanoscale, such as nanostrands, nanowires, or nanoparticles, electron diffraction provides crucial structural information that can be difficult to obtain with conventional XRD. Selected Area Electron Diffraction (SAED), performed within a Transmission Electron Microscope (TEM), can yield diffraction patterns from individual nanocrystals.

Studies on zinc hydroxide nanostrands have used SAED to determine their crystal structure. The resulting diffraction patterns, with spots that can be indexed to specific crystallographic planes like (100), (002), (102), and (110), have confirmed that these nanostructures are crystalline and consistent with the hexagonal β-zinc hydroxide structure. rsc.org High-resolution TEM imaging further complements this by allowing direct visualization of the lattice fringes. For example, a measured lattice spacing of 0.235 nm was found to correspond to the (002) planes of β-Zn(OH)₂, revealing that the nanostrands grow along the <001> direction. rsc.org

X-ray Diffraction (XRD) for Polymorphism and Crystal Structure

Electron Microscopy Characterization of Zinc Hydroxide Morphologies

Electron microscopy serves as a fundamental tool for investigating the micro and nanoscale features of zinc hydroxide. mdpi.com By using focused beams of electrons, researchers can obtain high-resolution images that reveal detailed information about the material's surface topography, crystal structure, and defects. wikipedia.orgacs.org

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused electron beam. wikipedia.orgair.app.br The signals generated from the interaction of electrons with the sample's surface atoms provide detailed information about its topography and morphology. ebatco.com SEM analysis of zinc hydroxide has revealed a remarkable diversity in its surface structure, which is heavily influenced by the synthesis conditions.

Researchers have successfully synthesized various zinc hydroxide nanomorphologies by controlling precursor concentrations and reagents. rsc.org For instance, using sodium hydroxide (NaOH) as a precipitating agent tends to produce aggregates of small nanoparticles with diameters between 20-40 nm. rsc.org In contrast, replacing NaOH with aminoethanol (AE) allows for the formation of a wider array of structures, including short fibres, nanostrands, and short rods. rsc.org The specific morphology is dependent on the precise concentrations of zinc nitrate and AE used during synthesis. rsc.org

Other documented morphologies include:

Octahedra: Well-defined octahedral crystals with uniform diameters of 3-4 micrometers have been fabricated via a low-temperature aqueous solution method. researchgate.net

Nanosheets: Surfactant-assisted methods at a water-air interface have been used to create triangular, hexagonal, and pyramid-like hexagonal nanosheets. researchgate.net The concentration of the surfactant can guide the growth from an initial triangular shape to a hexagonal one. researchgate.net

Needle-like and Tabular Crystals: Hydrothermal synthesis methods have produced needle-like crystals and larger tabular crystals. tandfonline.comdiva-portal.org The surfaces of these tabular crystals can appear rugged, a feature sometimes attributed to carbonate formation from CO₂ uptake when exposed to air. diva-portal.org

The following interactive table summarizes research findings on the relationship between synthesis conditions and the resulting zinc hydroxide morphology observed via SEM.

| Precursor 1 (Concentration) | Precursor 2 (Concentration) | Resulting Morphology | Reference |

|---|---|---|---|

| Zn(NO₃)₂ (4 mM) | NaOH (2.4 mM) | Aggregates of nanoparticles (20-40 nm) | rsc.org |

| Zn(NO₃)₂ (4 mM) | Aminoethanol (0.4 mM) | Short fibres | rsc.org |

| Zn(NO₃)₂ (6 mM) | Aminoethanol (2.4 mM) | Nanostrands | rsc.org |

| Zn(NO₃)₂ (8 mM) | Aminoethanol (3.0 mM) | Short rods | rsc.org |

| Zn(OH)₄²⁻ precursor | Low-temperature solution (50 °C) | Octahedra (3-4 µm) | researchgate.net |

| Zn(NO₃)₂ + HMTA | Sodium hexadecyl sulfate (B86663) (surfactant) | Triangular and Hexagonal Nanosheets | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) provides even higher resolution imaging, allowing for the characterization of a material's internal structure at the atomic level. acs.org This technique is crucial for examining the nanoscale crystallinity, lattice structure, and defects within zinc hydroxide particles. High-Resolution TEM (HRTEM) can visualize atomic columns, while Selected Area Electron Diffraction (SAED) provides information about the crystal structure and orientation. acs.orgrsc.org

Key findings from TEM studies on zinc hydroxide include:

Nanostructure Analysis: Dark field Scanning Transmission Electron Microscopy (STEM) has been used to observe the fine structure of zinc hydroxide nanostrands, revealing features such as zigzag patterns. rsc.org

In-situ Transformation Studies: The thermal decomposition of layered zinc hydroxide (specifically Zn₅(OH)₁₀·2H₂O) into zinc oxide (ZnO) has been observed directly using in-situ TEM. diva-portal.orgnih.gov This transformation, occurring between 70 and 100 °C, initially yields hexagonal w-ZnO crystals that are 5–15 nm in size. diva-portal.orgnih.gov The SAED patterns recorded during this process confirm the conversion from the layered hydroxide structure to the w-ZnO structure. diva-portal.org

Nanosheet Characterization: For ultrathin porous zinc hydroxide nanosheets, TEM analysis has determined their thickness to be approximately 3.8 nm with pore sizes ranging from 4 to 10 nm. nih.gov The SAED pattern for these particular nanosheets revealed a diffuse ring, which is characteristic of an amorphous or poorly crystalline structure. nih.gov

Composite Visualization: HRTEM is also employed to study composite materials, such as photocatalysts where zinc hydroxide is combined with other semiconductors like cadmium-zinc sulfide (B99878) (Cd₀.₃Zn₀.₇S). researchgate.net

The table below presents a selection of quantitative data obtained from TEM-based characterization of zinc hydroxide.

| Material Form | Technique | Observation/Measurement | Reference |

|---|---|---|---|

| Layered Zinc Hydroxide (Zn₅(OH)₁₀·2H₂O) | In-situ TEM | Decomposes into 5-15 nm hexagonal w-ZnO crystals | diva-portal.orgnih.gov |

| Ultrathin Porous Nanosheets | TEM/HRTEM | Thickness: ~3.8 nm; Pore size: 4-10 nm | nih.gov |

| Ultrathin Porous Nanosheets | SAED | Diffuse diffraction ring indicating amorphous nature | nih.gov |

| Nanocones | HRTEM/SAED | Layered stacking with interlayer spacing of ~3.2 nm | rsc.org |

Chemical Reactivity and Derivatization of Zinc Hydroxide

Amphoteric Behavior and pH-Dependent Reactivity of Zinc Hydroxide (B78521)

A defining characteristic of zinc hydroxide is its amphoterism, meaning it can function as both an acid and a base depending on the chemical environment. wikipedia.orgbyjus.compcc.eu This dual reactivity is pivotal in its chemistry, allowing it to dissolve in both acidic and alkaline solutions. wikipedia.orgvaia.com

When reacting with strong acids, such as hydrochloric acid (HCl), zinc hydroxide acts as a base. vaia.comyoutube.com It accepts protons from the acid in a neutralization reaction to form a soluble zinc salt and water. vaia.comyoutube.compearson.com This demonstrates its Brønsted-Lowry base character. brainly.comvaia.com

The balanced chemical equation for the reaction with hydrochloric acid is: Zn(OH)₂(s) + 2HCl(aq) → ZnCl₂(aq) + 2H₂O(l) vaia.com

| Reactant | Product | Reaction Type |

| Zinc Hydroxide | Zinc Chloride | Acid-Base Neutralization |

| Hydrochloric Acid | Water |

In the presence of a strong base like sodium hydroxide (NaOH), zinc hydroxide exhibits acidic properties. vaia.comyoutube.com It dissolves by reacting with excess hydroxide ions to form a colorless, soluble complex ion called the zincate ion, specifically the tetrahydroxozincate(II) ion ([Zn(OH)₄]²⁻). wikipedia.orgvedantu.comquora.com In this context, it acts as a Lewis acid by accepting an electron pair from the hydroxide ions. brainly.com

The balanced chemical equation for this reaction is: Zn(OH)₂(s) + 2NaOH(aq) → Na₂Zn(OH)₄ vaia.com

| Reactant | Product | Reaction Type |

| Zinc Hydroxide | Sodium Tetrahydroxozincate(II) | Complex Formation / Acid-Base |

| Sodium Hydroxide |

Reactions with Acidic Species and Zinc Salt Formation

Complexation Chemistry and Ligand Interactions Involving Zinc Hydroxide

Zinc hydroxide's ability to form complexes extends beyond its reaction with hydroxide ions. It readily dissolves in excess aqueous ammonia (B1221849) to form a colorless, water-soluble ammine complex. wikipedia.org This reaction involves the formation of a +2 charged complex with a coordination number of four, featuring ammonia ligands. wikipedia.orgvedantu.com

Molecular modeling studies have investigated the complexation of Zn²⁺ with both hydroxide (OH⁻) and ammine (NH₃) ligands. shahroodut.ac.irshahroodut.ac.ir These studies indicate that zinc hydroxide species are generally more stable than the ammine complexes, as evidenced by higher reaction-free energies. shahroodut.ac.irshahroodut.ac.ir The interaction of hydroxide ions with zinc is stronger than that of ammonia. shahroodut.ac.ir The formation constant (Kf) for the tetrahydroxozincate ion ([Zn(OH)₄]²⁻) is reported to be 3 x 10¹⁵, highlighting its significant stability and the reason for zinc hydroxide's increased solubility in strong bases. pearson.com

Comparative Data on Zinc Complexation

| Ligand | Complex Ion | Relative Stability | Bond Characteristics |

|---|---|---|---|

| Hydroxide (OH⁻) | [Zn(OH)₄]²⁻ | More Stable | Shorter Zn-O bonds |

Data sourced from molecular modeling studies. shahroodut.ac.irshahroodut.ac.ir

Dehydration and Thermal Decomposition Pathways of Zinc Hydroxide to Zinc Oxide

Upon heating, zinc hydroxide undergoes dehydration (loss of water) to form zinc oxide (ZnO), a commercially important material. quora.com This thermal decomposition is a common route for synthesizing ZnO with various properties. quora.com The decomposition temperature can vary depending on the specific form of the hydroxide and the experimental conditions, but it is often cited as starting around 125 °C. wikipedia.orgvedantu.com

The general equation for the thermal decomposition is: Zn(OH)₂(s) → ZnO(s) + H₂O(g) quora.com

Kinetic studies on the thermal decomposition of zinc-containing precursors reveal that the transformation rate is highly dependent on temperature. For instance, the decomposition of zinc hydroxide carbonate, a related precursor, is energetically favorable above 160 °C, but the rate only becomes significant above 240 °C. uts.edu.au The conversion of zinc hydroxide to zinc oxide can also be achieved at lower temperatures over longer periods; for example, drying a precipitate at 60 °C for 24 hours can facilitate the transformation. mdpi.com The decomposition of layered zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O) occurs between 70 and 100 °C. nih.gov These variations underscore the role of kinetics in the dehydration process, where factors like the precursor's structure and the heating rate influence the transformation. uts.edu.auresearchgate.net

Decomposition Temperatures for Zinc Hydroxide and Related Precursors

| Precursor | Decomposition Temperature | Product |

|---|---|---|

| ε-Zn(OH)₂ | ~125 °C | ZnO |

| Zn₅(OH)₁₀·2H₂O | 70 - 100 °C | Nanocrystalline ZnO |

| Zn(OH)₂ in polyol | 140 °C | ZnO Nanoparticles |

| Zn₅(OH)₈Cl₂·H₂O | 110 - 600 °C (multi-step) | ZnO |

Data compiled from multiple sources. wikipedia.orguts.edu.aunih.govscielo.brjst.go.jp

The morphology of the resulting zinc oxide is critically influenced by the conditions of the thermal decomposition of the zinc hydroxide precursor. researchgate.net Researchers have demonstrated that by carefully controlling the synthesis route and decomposition parameters, the size and shape of the final ZnO particles can be tailored.

Studies have identified several pathways for the transformation, including dissolution-reprecipitation, in-situ crystallization, and solid-solid phase transformation, all of which affect the final product's structure. researchgate.net For example, the thermal decomposition of zinc hydroxide carbonate at around 240 °C can produce 'active zinc oxide' with a high specific surface area and an initial crystallite size of about 10 nm. uts.edu.au Further heating can cause these nanoparticles to coarsen, but this process can be interrupted by quenching the material to control the final particle size. uts.edu.auscispace.com

Similarly, the decomposition of layered zinc hydroxide dihydrate initially yields hexagonal ZnO nanocrystals of 5-15 nm, which can then grow into larger, flake-like structures depending on the conditions. nih.gov The use of different solvents or additives during the synthesis of the hydroxide precursor can also influence the morphology of the ZnO obtained after decomposition. jst.go.jpresearchgate.net For instance, using ethylene (B1197577) glycol as a solvent and heating to 140 °C has been used to produce ZnO nanoparticles with an average size of 14 nm. scielo.br

Kinetic Studies of Dehydration Processes

Reductive and Oxidative Transformations Involving Zinc Hydroxide

Zinc hydroxide, with the chemical identifier UNII-OXK3V8KJ7L, undergoes several key transformations under various conditions, which are central to its application and the synthesis of other zinc-based materials. While zinc is stable in its +2 oxidation state, the compound participates in important reductive and thermal transformation reactions.

Thermal Decomposition: The most common transformation of zinc hydroxide is its thermal decomposition into zinc oxide (ZnO) and water. quora.com This dehydration reaction is a straightforward process represented by the equation:

Zn(OH)₂ (s) → ZnO (s) + H₂O (g) quora.com

This decomposition typically occurs upon heating, with the rate becoming significant at temperatures above 125°C. wikipedia.org Similarly, related compounds like zinc hydroxide carbonate (Zn₅(CO₃)₂(OH)₆) decompose at around 240°C to yield porous, active zinc oxide. uts.edu.au Layered zinc hydroxide salts also thermally decompose to ZnO, although the exact temperature and intermediate products can vary depending on the anions present. rsc.orgrsc.org For instance, zinc hydroxide nitrate (B79036) decomposes completely to ZnO by approximately 250°C, whereas the more stable zinc hydroxide chloride requires temperatures around 400°C. scielo.org.za

Electrochemical Oxygen Reduction: The surface of zinc hydroxide and its derivatives plays a crucial role in the electrochemical oxygen reduction reaction (ORR), a key process in corrosion and energy storage systems. aip.org Studies on electrodeposited zinc hydroxide films show that during cathodic polarization in an oxygen-saturated solution, a surface-bound superoxide (B77818) (O₂⁻) is formed as a detectable intermediate. aip.orgresearchgate.net The concentration of this superoxide intermediate on the surface increases with greater cathodic current, indicating its central role in the ORR mechanism. aip.org The ORR on zinc surfaces covered with hydroxide is complex, with research showing that hydrogen peroxide (H₂O₂) can be a major product. researchgate.netjst.go.jp The reaction can proceed via a two-electron (2e⁻) pathway to produce H₂O₂ or a full four-electron (4e⁻) pathway to hydroxide ions. jst.go.jp

Recent research has leveraged this reactivity to develop specialized catalysts. A zinc hydroxide-organic framework (Zn-HOF), synthesized through the electrochemical reconstruction of a metal-organic framework, has demonstrated high efficiency for the 2e⁻ ORR to produce hydrogen peroxide. rsc.orguvigo.gal This catalyst exhibits a high H₂O₂ selectivity of up to 96.5% and is inert towards further H₂O₂ reduction, which is beneficial for accumulation. rsc.orgrsc.org This highlights a sophisticated application of reductive processes at the zinc hydroxide interface.

Photocatalytic Transformations: In composite photocatalysts, zinc hydroxide can undergo transformations that enhance activity. When combined with a cadmium-zinc sulfide (B99878) (Cd₀.₃Zn₀.⁷S) photocatalyst for hydrogen production, the zinc hydroxide co-catalyst transforms depending on the sacrificial agent used. nih.govrsc.org In the presence of an inorganic sulfide/sulfite solution, it converts to zinc sulfide (ZnS). nih.govrsc.org In an ethanol (B145695) solution, it transforms from the β-Zn(OH)₂ polymorph to the more efficient ε-Zn(OH)₂ polymorph. nih.govrsc.org Both transformations lead to a significant increase in hydrogen production, showcasing how in-situ modification of the zinc hydroxide component can boost catalytic performance. nih.gov

Reactions with Organic Compounds and Hybrid Material Formation Incorporating Zinc Hydroxide

Zinc hydroxide is a versatile precursor for the synthesis of organic-inorganic hybrid materials, primarily through reactions with organic acids and other functional molecules. These reactions, sometimes termed "organoderivatization," lead to layered structures with tailored properties. mrs-j.org

Reaction with Carboxylic Acids: A significant area of research involves the reaction of zinc hydroxide with various carboxylic acids to form layered organic-inorganic nanohybrids. researchgate.netrsc.org In these reactions, the hydroxyl groups of the zinc hydroxide layers react with the carboxyl groups of the acids, forming a RCOO-Zn bond. researchgate.net This process results in the intercalation of the organic anions between the inorganic zinc hydroxide-based layers. The structure of the resulting hybrid material is highly dependent on the nature of the organic acid used.

Straight-Chain Carboxylic Acids: Reactions with straight-chain monocarboxylic acids yield layered materials where the interlayer spacing is directly related to the length of the organic chain, with reported spacings ranging from 1.19 to 4.33 nm. researchgate.netrsc.org Dicarboxylic acids can act as pillars, bridging adjacent inorganic layers, resulting in interlayer spacings of 0.71 to 1.48 nm. researchgate.netresearchgate.net

Bulky Carboxylic Acids: The use of bulky carboxylic acids, such as benzoic acid, can lead to a change in the morphology of the final product. researchgate.net While linear acids typically produce plate-like morphologies similar to layered double hydroxides (LDHs), bulky acids can induce steric repulsion that causes the inorganic layers to curl, resulting in fibrous structures. mrs-j.orgresearchgate.net

Functional Organic Acids: This method is also used to intercalate functional organic molecules, creating materials with specific properties. For example, caffeic acid, an antioxidant, has been successfully immobilized into layered zinc hydroxide nitrate and acetate (B1210297) hosts. mdpi.com The resulting hybrid materials show enhanced thermal stability and potential for controlled release of the active molecule. mdpi.com Similarly, vitamins like nicotinic acid (Vitamin B3) have been intercalated into layered hydroxide salts (LHS) to create multifunctional supplements. nih.gov

Formation of Layered Hybrid Materials: The formation of these hybrid materials, often called Layered Hydroxide Salts (LHS) or Zinc Basic Salts (ZBS), involves the insertion of guest anions into a host matrix derived from zinc hydroxide. koreascience.kr This can be achieved through co-precipitation or ion-exchange methods. researchgate.networldscientific.com For instance, salicylate (B1505791) has been intercalated into layered zinc hydroxide nitrate (ZHN) to create a UV-blocking material. worldscientific.com The resulting nanohybrid, ZHN-Sal, showed good crystallinity and improved thermal stability compared to the free organic acid. worldscientific.com The arrangement of the intercalated molecules can vary, forming monolayers or tilted bilayers within the interlayer gallery, which is determined by the size of the molecule and the charge density of the inorganic layers. aip.org

The synthesis of these materials can also be achieved through novel routes, such as the hydrolysis of organozinc compounds like diethyl zinc in the presence of organic ligands, leading to the formation of layered zinc hydroxide monolayers directly in solution. cam.ac.uk

Theoretical and Computational Chemistry of Zinc Hydroxide

Quantum Mechanical Investigations of Electronic Structure and Bonding in Zinc Hydroxide (B78521)

Quantum mechanical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of zinc hydroxide. Both the isolated ZnOH molecule and the bulk Zn(OH)₂ crystal have been subjects of theoretical scrutiny.

For the single ZnOH molecule, computational studies have revealed a bent geometry, which is indicative of covalent bonding. aip.org Ab initio calculations at the MR-SDCI+Q_DK3/[QZP ANO-RCC (Zn, O, H)] level of theory determined the ground-state equilibrium structure to have a Zn-O bond length of 1.8028 Å, an O-H bond length of 0.9606 Å, and a Zn-O-H bond angle of 114.9°. aip.org This bent structure suggests sp³ hybridization at the oxygen atom, similar to what is observed in a water molecule, though the bond angle in ZnOH is larger due to repulsion between the positively charged zinc and hydrogen atoms. aip.org

First-principles calculations using the local density approximation + Hubbard U (LDA+U) scheme have been employed to study the electronic structure of solid Zn(OH)₂. researchgate.net These studies have been crucial in determining the energy band gap of the material. Theoretical calculations, in agreement with experimental findings, have established the energy band gap of Zn(OH)₂ to be 5.65 eV. researchgate.net The application of the Hubbard U term is critical to accurately describe the overlap between the Zn 3d and O 2p states, which is essential for a correct prediction of the electronic properties of this wide-band-gap material. researchgate.net

| Property | Value | Source |

| Zn-O bond length (ZnOH) | 1.8028 Å | aip.org |

| O-H bond length (ZnOH) | 0.9606 Å | aip.org |

| Zn-O-H bond angle (ZnOH) | 114.9° | aip.org |

| Energy band gap (Zn(OH)₂) | 5.65 eV | researchgate.net |

Density Functional Theory (DFT) Studies on Reactivity and Stability of Zinc Hydroxide

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the reactivity and stability of zinc hydroxide and its related species in various environments. These studies provide molecular-level insights into the mechanisms of its formation, dissolution, and interaction with other molecules.

DFT calculations have been used to model the complexation of zinc ions with hydroxide ligands, which is fundamental to understanding the stability of zinc hydroxide in aqueous solutions. shahroodut.ac.ir Molecular modeling has shown that zinc hydroxide species are generally more stable than corresponding ammine complexes, as indicated by their higher reaction free energies. shahroodut.ac.ir For instance, the reaction free energies for the formation of zinc hydroxide complexes decrease as more hydroxide ions are added to the complex, with the total free energy for zincate speciation being -16.943 kcal/mol. shahroodut.ac.ir

Furthermore, DFT studies have explored the stability of various zincate complexes, such as [Zn(OH)]⁺, Zn(OH)₂, and [Zn(OH)₃]⁻, in the gas phase. researchgate.net These investigations have revealed that while these complexes are stable, the [Zn(OH)₄]²⁻ species is less stable in the gas phase compared to the dissociated [Zn(OH)₃]⁻ + OH⁻. researchgate.net The introduction of water molecules in the calculations strongly stabilizes the [Zn(OH)₄]²⁻ complex, leading to a structure that is more consistent with experimental observations in aqueous solutions. researchgate.net This highlights the crucial role of the solvent environment in determining the stability and structure of these species.

The reactivity of zinc-containing materials, which often involves the formation of zinc hydroxide as an intermediate or product, has also been studied using DFT. For example, investigations into the oxidation of zinc phosphide (B1233454) (Zn₃P₂) surfaces show that dissociated water species, forming adsorbed hydroxide fragments, enhance the oxidation process by drawing significant charge from the surface sites. rsc.org

| Zinc Hydroxide Complex | Stability/Reactivity Finding | Source |

| Zinc Hydroxide Species | More stable than ammine complexes based on reaction free energies. | shahroodut.ac.ir |

| [Zn(OH)]⁺, Zn(OH)₂, [Zn(OH)₃]⁻ | Stable in the gas phase. | researchgate.net |

| [Zn(OH)₄]²⁻ | Less stable in the gas phase; stabilized by water molecules. | researchgate.net |

| Adsorbed OH⁻ on Zn₃P₂ | Enhances surface oxidation. | rsc.org |

Molecular Dynamics Simulations for Interfacial Phenomena of Zinc Hydroxide

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of zinc hydroxide, particularly at interfaces, which are critical in many of its applications and environmental interactions. While many studies focus on the closely related zinc oxide (ZnO), the insights into water-solid interactions are highly relevant to zinc hydroxide.

Reactive MD simulations, using machine learning high-dimensional neural network potentials, have been employed to study the structure and dynamics of liquid water at the interface with ZnO surfaces. acs.org These simulations reveal the formation of distinct hydration layers within a few angstroms of the surface. acs.org In the first hydration layer, water molecules dynamically dissociate and recombine, leading to the formation of various chemical species at the interface, including adsorbed hydroxide ions. acs.org The average lifetime of these adsorbed hydroxide ions before recombination is on the order of tens of picoseconds. acs.org

MD simulations also provide insights into the structuring of water over different surface features, including defects that can act as starting points for dissolution. core.ac.uk The adsorption behavior of water, from single molecules to bulk liquid, has been analyzed, showing that the first water layer is strongly adsorbed. core.ac.uk The interactions at the interface are complex, with discrepancies between different theoretical methods highlighting the challenges in accurately modeling the dissociation equilibria and the structuring of liquid water layers in contact with the surface. core.ac.uk

The principles from these simulations on ZnO are directly applicable to understanding the interfacial phenomena of zinc hydroxide, such as its role in heterogeneous catalysis, its interaction with biological molecules, and its dissolution processes in aqueous environments.

Computational Prediction of Novel Zinc Hydroxide Polymorphs and Derivatives

Computational methods are increasingly used to predict the existence and properties of novel materials, including new polymorphs and derivatives of zinc hydroxide. These predictions can guide experimental efforts toward the synthesis of materials with tailored properties.

One example of a computationally characterized derivative is a layered zinc hydroxide dihydrate, Zn₅(OH)₁₀·2H₂O. diva-portal.org Its monoclinic crystal structure was determined from powder X-ray diffraction data and analyzed using computational modeling. diva-portal.org The structure features neutral zinc hydroxide layers composed of both octahedrally and tetrahedrally coordinated zinc ions, with water molecules intercalated between the layers. diva-portal.org

Computational studies have also explored the possibility of other polymorphs. While much of the work in this area has focused on ZnO, predicting that structures like the eightfold-coordinated B2 (CsCl) structure may exist under high pressure, the methodologies are transferable to zinc hydroxide. researchgate.net

Furthermore, computational design has been applied to create novel functional derivatives, such as biohybrids. For instance, a zinc layered simple hydroxide (LSH) with allantoin (B1664786) in its structure (allant-ZnLSH) has been developed and characterized with the aid of computational modeling. csic.es DFTB-D4 calculations were used to predict the structure of the Zn-LSH, confirming the layering and providing insights into the arrangement of the allantoin molecules. csic.es

| Compound/Derivative | Predicted/Characterized Feature | Computational Method | Source |

| Zn₅(OH)₁₀·2H₂O | Monoclinic crystal structure with intercalated water. | Computational modeling combined with experimental data. | diva-portal.org |

| allant-ZnLSH | Layered structure with allantoin incorporation. | DFTB-D4 | csic.es |

| Novel ZnO Polymorphs | Prediction of high-pressure phases. | First-principles calculations. | researchgate.net |

Applications of Zinc Hydroxide in Advanced Materials Science

Precursor Role in the Synthesis of Zinc-Containing Materials

Zinc hydroxide (B78521) is a key starting material for creating a variety of zinc-based compounds, from nanostructures to mixed metal hydroxides. Its ability to be transformed through different chemical processes makes it a versatile precursor in materials science.

Fabrication of Zinc Oxide (ZnO) Nanostructures and Thin Films

Zinc hydroxide is extensively used as a precursor for the synthesis of zinc oxide (ZnO) nanostructures and thin films. taylorandfrancis.com ZnO nanomaterials are of significant interest due to their unique optical and electrical properties. oatext.com

A common method involves the precipitation of zinc hydroxide from a zinc salt solution, such as zinc sulfate (B86663) or zinc nitrate (B79036), by adding a base like sodium hydroxide. ontosight.ainih.gov The resulting Zn(OH)₂ can then be thermally decomposed (calcined) to form ZnO nanoparticles. nih.govmdpi.com The morphology and size of the resulting ZnO nanostructures, including nanoparticles, nanorods, and nanosheets, can be controlled by adjusting reaction parameters such as temperature, pH, and the concentration of precursors. researchgate.netresearchgate.net For instance, the transformation of the stable intermediate ε-Zn(OH)₂ to ZnO can be observed by heating a solution containing zinc salts and ammonium (B1175870) hydroxide. nih.gov Hydrothermal methods, where the reaction is carried out in an autoclave at elevated temperatures, also utilize zinc hydroxide as a precursor to produce crystalline ZnO with varying particle shapes and sizes. nih.gov

The table below summarizes various methods for synthesizing ZnO nanostructures from zinc hydroxide precursors.

| Synthesis Method | Precursors | Resulting ZnO Morphology | Reference |

| Precipitation & Calcination | Zinc carbonate hydroxide (ZCH) | Pure ZnO particles | mdpi.com |

| Hydrothermal Method | Zinc acetate (B1210297) or nitrate, various hydroxides (LiOH, KOH, NH₄OH) | Nanocrystalline ZnO (100 nm - 20 µm) | nih.gov |

| In situ Crystallization | Zinc acetate, ammonium hydroxide | ZnO microcrystals | nih.gov |

| Chemical Bath Deposition & Annealing | Zinc nitrate hexahydrate, urea | ZnO nanoparticles, porous nanosheets, nanowires | researchgate.net |

| Wet Chemical Route | Zinc hydroxide, sodium perborate | Nano-sized zinc oxide (20-30 nm) | chalcogen.ro |

Synthesis of Zincates and Mixed Metal Hydroxides

Zinc hydroxide's amphoteric nature allows it to dissolve in strong bases to form zincate ions (Zn(OH)₄²⁻). vedantu.comwikipedia.org This property is fundamental to the synthesis of zincates. By reacting a source of zinc, such as zinc oxide which forms zinc hydroxide in water, with a metal hydroxide, zincate crystals can be synthesized. google.com

Furthermore, zinc hydroxide is a precursor for creating mixed metal hydroxides and layered double hydroxides (LDHs). mdpi.com These materials have a layered structure and are valuable for applications such as catalysis and ion exchange. For example, Zn/Al-layered double hydroxides can be used as precursors to prepare mixed metal oxides (MMOs) with novel structures. bohrium.com The co-precipitation method is commonly employed to synthesize these materials, where a solution containing salts of zinc and another metal is treated with a base to precipitate the mixed hydroxide. mdpi.com Cobalt-zinc mixed oxide/hydroxide hierarchical porous films have been created through an in situ process involving the hydrolysis and dehydration of cobalt and zinc sources. mdpi.com

Formation of Zinc Sulfide (B99878) (ZnS) and other Chalcogenides

Zinc hydroxide also plays a role in the synthesis of zinc sulfide (ZnS) and other zinc chalcogenides (compounds containing sulfur, selenium, or tellurium). nih.gov While direct reaction of a zinc salt with a sulfide source is a common method for preparing ZnS, the formation of zinc hydroxide can be an intermediate or competing reaction, especially in aqueous solutions. lpnu.uawikipedia.org The boundary conditions for the formation of zinc sulfide versus zinc hydroxide depend on factors like the concentration of reactants and the type of complexing agent used. lpnu.ua

In some synthesis routes, zinc hydroxide can be a starting point for producing ZnS. For instance, quantum-chemical modeling suggests that the synthesis of ZnS can proceed through the formation of intermediate complexes involving zinc hydroxide. researchgate.net Similarly, the synthesis of zinc selenide (B1212193) can be modeled through processes involving zinc hydroxide intermediates. researchgate.net A simple method for synthesizing fluorescent zinc chalcogenide nanoparticles (ZnO, ZnS, and ZnSe) involves the use of a zinc precursor that can form zinc hydroxide in the reaction medium. nih.gov

Catalytic and Photocatalytic Applications of Zinc Hydroxide and its Derivatives

Zinc hydroxide and materials derived from it exhibit significant catalytic and photocatalytic activity, making them useful in various industrial and environmental applications.

Heterogeneous Catalysis Involving Zinc Hydroxide

Layered zinc hydroxide salts, such as zinc hydroxide nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O), have been identified as effective heterogeneous catalysts. researchgate.net These materials have shown promise in reactions like the esterification of free fatty acids and the transesterification of vegetable oils to produce biodiesel. researchgate.netrsc.org The catalytic activity can be enhanced by heat treatment. researchgate.net

Layered hydroxide salts can also serve as supports for other catalysts. For example, anionic iron(III) porphyrins have been immobilized on zinc hydroxide chloride to create heterogeneous catalysts for oxidation reactions. researchgate.net Similarly, silver nanoparticles deposited on zinc hydroxide-layered hybrid materials have demonstrated excellent catalytic performance in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. scielo.br A zinc hydroxide-organic framework has also been synthesized for the electrochemical production of hydrogen peroxide. rsc.org

Role in Photocatalysis for Environmental Remediation

Zinc oxide (ZnO), often derived from zinc hydroxide, is a well-known photocatalyst used for environmental remediation. mdpi.comaesacademy.org It can degrade a wide range of organic pollutants in water and air under UV irradiation. mdpi.com The photocatalytic activity of ZnO stems from its ability to generate reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents. mdpi.com

Research has focused on enhancing the photocatalytic efficiency of ZnO, particularly under visible light. mdpi.comtandfonline.com This can be achieved by creating ZnO-based heterojunctions or by doping with other elements. tandfonline.com Zinc hydroxide itself, along with related compounds like zinc hydroxy stannate, has been investigated for its photocatalytic potential. rsc.org Layered double hydroxides containing zinc have also shown promise as photocatalysts for the degradation of environmental pollutants. mdpi.com These materials offer a tunable structure and large surface area, which are beneficial for photocatalytic processes. mdpi.com

The table below highlights the application of zinc hydroxide derivatives in photocatalysis.

| Photocatalyst | Application | Target Pollutants | Reference |

| Zinc Oxide (ZnO) | Water treatment, air purification | Persistent organic compounds, pharmaceuticals, dyes, pesticides | mdpi.com |

| Zinc Hydroxy Stannate (ZnSn(OH)₆) | Photodegradation | Rhodamine B, Benzene | rsc.org |

| ZnAl Layered Double Hydroxides | Wastewater remediation | Thiamethoxam, Quinclorac | mdpi.com |

Applications of Zinc Hydroxide in Ceramic Science and Technology

In the realm of ceramic science, zinc compounds, primarily derived from the thermal decomposition of Zinc Hydroxide to Zinc Oxide (ZnO) at elevated temperatures, are crucial for achieving specific material properties. The inclusion of zinc in ceramic formulations significantly influences the final characteristics of the product, from structural integrity to aesthetic finish.

The primary roles of zinc in ceramics include:

Fluxing Agent: Zinc compounds act as a flux, lowering the melting point and viscosity of glazes during the firing process. indolysaght.commetal.com This reduction in melting temperature translates to lower energy consumption and less demanding equipment requirements. everzinc.comcitracakralogam.com

Glaze and Color Enhancement: It improves the gloss and whiteness of glazes and contributes to the development of specific colors by forming spinels with other metal oxides at high temperatures. indolysaght.commetal.com

Improved Physical Properties: The addition of zinc can reduce the thermal expansion coefficient of the glaze, which enhances the thermal stability of the ceramic product and helps prevent crazing. metal.comcitracakralogam.com It also increases the elasticity of glazes, which is beneficial for intricate designs. metal.com

Water Absorption Reduction: In building materials like wall and floor tiles, zinc oxide helps to decrease water absorption, a critical property for applications in moist environments. indolysaght.com

The following table summarizes the key functions of zinc compounds in ceramic applications:

| Function | Description | Benefit(s) |

|---|---|---|

| Fluxing Agent | Lowers the melting point of ceramic glazes. indolysaght.commetal.comeverzinc.com | Reduced energy costs, smoother and shinier surfaces. metal.comeverzinc.com |

| Glaze Modifier | Improves gloss, whiteness, and color development. indolysaght.commetal.com | Enhanced aesthetic qualities of the final product. |

| Property Enhancer | Reduces thermal expansion and increases elasticity. metal.comcitracakralogam.com | Improved thermal stability, prevention of defects like crazing. citracakralogam.com |

| Moisture Barrier | Decreases water absorption in tiles. indolysaght.com | Increased durability and suitability for wet environments. indolysaght.com |

Integration of Zinc Hydroxide into Functional Composite Materials

Zinc Hydroxide is increasingly being integrated into various matrices to form functional composite materials with tailored properties. These composites leverage the intrinsic characteristics of zinc hydroxide, such as its chemical reactivity and physical structure, to enhance the performance of the host material.

Research has demonstrated the successful creation of composites by combining Zinc Hydroxide with:

Polymeric Matrices: Composite films of Polyvinyl alcohol (PVA) and layered Zinc Hydroxide have been developed. csic.es The incorporation of these zinc-based fillers into the PVA matrix resulted in composite films with significantly improved mechanical properties. For instance, the addition of a small weight percentage of the filler led to a substantial increase in the stress response of the PVA composites. csic.es

Carbon-Based Materials: Composites of Zinc Hydroxide with graphite-oxide have been synthesized through the in-situ precipitation of Zn(OH)₂. rsc.org The interaction between the oxygen-containing functional groups of the graphite-oxide and the zinc hydroxide precursor leads to the formation of interface bonds. rsc.org Subsequent thermal treatment to convert the zinc hydroxide to zinc oxide further enhances the electrical conductivity of the composite, attributed to the improved connectivity between the two phases. rsc.org

In-situ Growth on Nanostructures: A facile synthesis route has been designed to fabricate a functional composite of zinc hydroxide carbonate (ZHC) flowers on zinc oxide (ZnO) nanorods. capes.gov.brnih.gov This hierarchical structure, formed under constant experimental conditions, exhibits attractive properties such as strong blue luminescence and enhanced performance in dye-sensitized solar cells after annealing. capes.gov.brnih.gov

These examples highlight the versatility of Zinc Hydroxide in creating advanced composite materials with potential applications in packaging, electronics, and optoelectronics.

Electrochemical Applications and Energy Storage Utilizing Zinc Hydroxide

Zinc Hydroxide is a material of significant interest for electrochemical applications, particularly in the development of next-generation energy storage systems. Its cost-effectiveness, environmental friendliness, and favorable electrochemical properties make it a promising candidate for electrodes in batteries and supercapacitors. researchgate.netresearchgate.net

Key electrochemical applications include:

Supercapacitors: Zinc Hydroxide nanosheets and nanoflakes have been successfully synthesized and utilized as electrode materials for supercapacitors. researchgate.netresearchgate.net These nanostructured materials offer a high surface area, which facilitates electrolyte ion diffusion and provides more channels for ion migration, thereby enhancing the electrochemical performance. researchgate.net Research has shown that electrodes made from Zn(OH)₂ thin films can exhibit significant specific capacitance and good cycling stability. researchgate.net

Zinc-Ion Batteries: Zinc-based batteries are considered a promising alternative to lithium-ion technology due to the abundance and low cost of zinc. oup.comoaepublish.com In these systems, the electrochemical reactions often involve zinc compounds. For example, in some Zn-MnO₂ batteries, the reaction mechanism involves the formation of zinc sulfate hydroxide (ZnSO₄[Zn(OH)₂]₃) to achieve charge balance during cycling. oaepublish.com Understanding the role of such zinc hydroxide-containing species is crucial for improving the energy density and cycle stability of aqueous zinc batteries. osti.gov

The table below presents some reported electrochemical performance data for Zinc Hydroxide-based materials in energy storage applications:

| Application | Material | Key Performance Metric | Value | Reference |

| Supercapacitor | Zn(OH)₂ nanoflakes thin film | Specific Capacitance | 123 F g⁻¹ at 1 A g⁻¹ | researchgate.net |

| Supercapacitor | Zn(OH)₂ nanoflakes thin film | Cycling Stability | 72% retention after 5000 cycles | researchgate.net |

| Zinc-Ion Hybrid Capacitor | Zinc anode with AC cathode | Specific Energy Density | 71.4 Wh kg⁻¹ at 68.7 W kg⁻¹ | oup.com |

| Zinc-Ion Hybrid Capacitor | Zinc anode with AC cathode | Cycling Stability | ~92% capacity retention after 1000 cycles | oup.com |

The ongoing research into Zinc Hydroxide and its derivatives for electrochemical energy storage aims to further enhance performance metrics like energy density, power density, and long-term cyclability, paving the way for safer and more economical energy solutions.

Environmental and Geochemical Dynamics of Zinc Hydroxide

Natural Occurrence and Mineralogical Context of Zinc Hydroxide (B78521)